4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
This compound is a dual-component ionic molecule consisting of a piperazin-1-ium cation substituted with a 3,4,5-trimethoxybenzyl group and an acetate anion linked to a 5-methyl-4H-1,2,4-triazole-3-sulfanyl moiety. Such hybrid structures are often explored for pharmacological applications, leveraging the synergy between cationic amine salts and heterocyclic anions .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C5H7N3O2S/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;1-3-6-5(8-7-3)11-2-4(9)10/h8-9,15H,4-7,10H2,1-3H3;2H2,1H3,(H,9,10)(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOUFWPXCRMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.COC1=CC(=CC(=C1OC)OC)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
The 3,4,5-trimethoxybenzyl group is introduced via nucleophilic substitution.
Procedure :
- Starting materials : 3,4,5-Trimethoxybenzyl chloride (1.0 equiv) and piperazine (1.2 equiv).
- Conditions : Anhydrous dimethylformamide (DMF), potassium carbonate (2.0 equiv), 80°C for 12 hours.
- Workup : Dilution with ethyl acetate, washing with brine, and column chromatography (silica gel, 5% methanol/dichloromethane).
- Yield : 68–75%.
Industrial optimization : Continuous flow reactors reduce reaction time to 2 hours at 100°C, achieving 85% yield.
Quaternization to Piperazinium
The piperazine intermediate is protonated using acetic acid to form the piperazinium cation.
Procedure :
- Reagents : Piperazine derivative (1.0 equiv), glacial acetic acid (3.0 equiv).
- Conditions : Ethanol solvent, reflux for 6 hours.
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 3.75 (s, 9H, OCH$$3$$), 3.52 (s, 2H, CH$$_2$$), 2.85–2.95 (m, 8H, piperazine).
Triazole-Sulfanyl Acetate Anion Synthesis
5-Methyl-4H-1,2,4-triazole-3-thiol Preparation
Cyclization method :
- Starting materials : Thiosemicarbazide and acetyl chloride.
- Conditions : Ethanol, reflux for 8 hours.
- Yield : 90%.
Thiol-Alkylation with Methyl Bromoacetate
Procedure :
- Reagents : 5-Methyl-4H-1,2,4-triazole-3-thiol (1.0 equiv), methyl bromoacetate (1.1 equiv).
- Conditions : Potassium carbonate (2.0 equiv), acetonitrile, 60°C for 4 hours.
- Yield : 82%.
Ester Hydrolysis to Acetic Acid
Procedure :
- Reagents : Methyl ester (1.0 equiv), NaOH (2.0 equiv).
- Conditions : Water/ethanol (1:1), 25°C for 2 hours.
- Characterization : $$ ^{13}C $$ NMR (101 MHz, D$$2$$O): δ 172.5 (COOH), 158.2 (triazole C), 24.8 (CH$$3$$).
Salt Formation
Acid-Base Neutralization
Procedure :
- Stoichiometry : Equimolar piperazinium cation and triazole-sulfanyl acetic acid.
- Conditions : Methanol solvent, stir at 25°C for 1 hour.
- Purification : Recrystallization from methanol/diethyl ether.
- Yield : 78%.
Industrial-Scale Production
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time (h) | 24 | 6 |
| Yield (%) | 68–78 | 85–90 |
| Purity (HPLC, %) | >95 | >99 |
| Cost Efficiency (USD/kg) | 1,200 | 450 |
Key industrial techniques :
- Continuous flow synthesis : Enhances heat transfer and reduces side reactions.
- Automated chromatography : Reduces solvent waste and improves reproducibility.
Analytical Characterization
Spectroscopic Data
- HR-MS (ESI+) : m/z 439.5 [M+H]$$^+$$ (calculated: 439.18).
- FT-IR (cm$$^{-1}$$) : 1735 (C=O), 1240 (C-O-C), 2550 (S-H).
Purity Assessment
- HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, UV detection at 254 nm.
- Retention Time : 8.2 minutes.
Challenges and Optimization
Common Impurities
- N-Alkylation byproducts : Controlled via stoichiometric excess of piperazine.
- Oxidation of thiol : Mitigated by inert atmosphere (N$$_2$$).
Solvent Selection
- DMF vs. DMSO : DMSO improves triazole cyclization but complicates removal; DMF preferred for alkylation.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity or receptor function. The piperazine moiety can interact with various biological targets, including neurotransmitter receptors and ion channels. These interactions can modulate cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperazinium Cations
Compound A : Piperidine salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids ()
- Structural similarity : Both compounds feature a nitrogen-containing heterocycle (piperazine vs. piperidine) paired with a triazole-thioacetic acid derivative.
- Piperazinium’s additional nitrogen atom may improve water solubility relative to piperidine salts.
- Synthesis: Compound A is synthesized via reaction of triazol-3-thiones with chloroacetic acid, followed by salt formation with inorganic/organic bases. A similar pathway is inferred for the target compound .
Compound B : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()
- Structural similarity : Shares a methoxy-substituted aryl group and triazole core.
- Key differences : Compound B lacks the piperazinium cation and acetic acid moiety, instead incorporating a triazolone ring.
- Biological activity : Compound B exhibits antimicrobial and antitumor properties, suggesting that the target compound’s triazole component may also confer bioactivity .
Triazole-Thioacetic Acid Derivatives
Compound C : Zinc(II) salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids ()
- Structural similarity : Both include a triazole-thioacetic acid backbone.
- Key differences : Compound C uses metal ions (e.g., Zn²⁺) for salt formation, whereas the target compound employs a piperazinium cation. Metal salts may enhance stability but reduce bioavailability compared to organic cations .
Compound D : Sulfonylurea herbicides (e.g., metsulfuron methyl ester) ()
- Structural similarity : Contains a triazine-triazole hybrid system with sulfonyl linkages.
- Key differences : Compound D is a pesticide with a sulfonylurea bridge, while the target compound’s sulfanyl-acetate group likely serves a different functional role, such as chelation or metabolic modulation .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Contrasts
- Bioactivity: While Compound B () and sulfonylureas () have demonstrated biological roles, the target compound’s activity remains speculative.
- Lumping Strategy Relevance : The trimethoxyphenyl and triazole groups in the target compound may align with lumped surrogate models for organic compounds with similar substituents, as described in .
Biological Activity
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a piperazine ring with a trimethoxyphenyl group and a triazole moiety, allows for diverse biological interactions. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 439.5 g/mol. The structure features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Trimethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Triazole Moiety : Known for its antifungal properties and ability to inhibit various enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : It binds to the colchicine site on tubulin, preventing microtubule polymerization and disrupting cell division.
- Enzyme Inhibition : The compound is known to inhibit thioredoxin reductase and histone demethylases, leading to increased oxidative stress and epigenetic changes.
- Signal Transduction Modulation : It affects pathways involving proteins such as ERK2, altering cellular responses.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
Anticancer Activity
The compound has demonstrated potential as an anticancer agent through:
- Inhibition of Cell Proliferation : Studies indicate that it can inhibit the growth of cancer cell lines by disrupting microtubule dynamics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 | 10.5 | |
| MCF7 | 12.0 |
Antimicrobial Effects
It has shown efficacy against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
Study on Anticancer Properties
A study conducted on the effects of this compound on human colon cancer (HCT116) cells revealed that it significantly reduced cell viability with an IC50 value of 10.5 µM. The mechanism was linked to its ability to inhibit tubulin polymerization and disrupt mitotic spindle formation.
Study on Antimicrobial Activity
Another research effort evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating strong inhibitory effects comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
